molecular formula C11H10INO4 B4199160 Methyl 2-(4-cyano-2-iodo-6-methoxyphenoxy)acetate

Methyl 2-(4-cyano-2-iodo-6-methoxyphenoxy)acetate

Cat. No.: B4199160
M. Wt: 347.11 g/mol
InChI Key: DXVWYMAYIRJOJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (4-cyano-2-iodo-6-methoxyphenoxy)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature, particularly in fruits and flowers. This specific compound is characterized by the presence of a cyano group, an iodine atom, and a methoxy group attached to a phenoxy ring, making it a unique and versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-cyano-2-iodo-6-methoxyphenoxy)acetate typically involves a multi-step process. One common method is the esterification of 4-cyano-2-iodo-6-methoxyphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-cyano-2-iodo-6-methoxyphenoxy)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the cyano group.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the methoxy group.

Major Products Formed

    Substitution: Products like 4-cyano-2-azido-6-methoxyphenoxyacetate or 4-cyano-2-thiocyanato-6-methoxyphenoxyacetate.

    Reduction: 4-amino-2-iodo-6-methoxyphenoxyacetate.

    Oxidation: 4-cyano-2-iodo-6-hydroxyphenoxyacetate.

Scientific Research Applications

Methyl (4-cyano-2-iodo-6-methoxyphenoxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-cyano-2-iodo-6-methoxyphenoxy)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of the cyano and iodine groups can enhance its binding affinity to certain molecular targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4-cyano-2-bromo-6-methoxyphenoxy)acetate
  • Methyl (4-cyano-2-chloro-6-methoxyphenoxy)acetate
  • Methyl (4-cyano-2-fluoro-6-methoxyphenoxy)acetate

Uniqueness

Methyl (4-cyano-2-iodo-6-methoxyphenoxy)acetate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its bromo, chloro, and fluoro analogs. The iodine atom’s larger size and higher polarizability can lead to different chemical and biological properties, making this compound particularly valuable in certain applications.

Properties

IUPAC Name

methyl 2-(4-cyano-2-iodo-6-methoxyphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10INO4/c1-15-9-4-7(5-13)3-8(12)11(9)17-6-10(14)16-2/h3-4H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVWYMAYIRJOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C#N)I)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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